molecular formula C19H12F2N2 B14199748 4-[Bis(4-fluorophenyl)amino]benzonitrile CAS No. 922495-39-4

4-[Bis(4-fluorophenyl)amino]benzonitrile

Cat. No.: B14199748
CAS No.: 922495-39-4
M. Wt: 306.3 g/mol
InChI Key: FRZUWTIADOVJMK-UHFFFAOYSA-N
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Description

4-[Bis(4-fluorophenyl)amino]benzonitrile is a nitrile-substituted aromatic compound featuring a central benzonitrile core substituted with a bis(4-fluorophenyl)amino group. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the planar aromatic system. The compound is of interest in medicinal chemistry and materials science, particularly in the design of kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and photoactive materials. Its synthesis typically involves transition-metal-free coupling reactions or nucleophilic aromatic substitutions .

Properties

CAS No.

922495-39-4

Molecular Formula

C19H12F2N2

Molecular Weight

306.3 g/mol

IUPAC Name

4-(4-fluoro-N-(4-fluorophenyl)anilino)benzonitrile

InChI

InChI=1S/C19H12F2N2/c20-15-3-9-18(10-4-15)23(19-11-5-16(21)6-12-19)17-7-1-14(13-22)2-8-17/h1-12H

InChI Key

FRZUWTIADOVJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)amino]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-fluorobenzonitrile.

    Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with 4-fluorobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.

    Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and may require a solvent like dimethylformamide or toluene to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-fluorophenyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-[Bis(4-fluorophenyl)amino]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[Bis(4-fluorophenyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to proteins and altering their function, leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-[Bis(4-fluorophenyl)amino]benzonitrile and related compounds:

Compound Name Key Structural Features Synthetic Yield Applications Safety/Hazards
This compound Bis(4-fluorophenyl)amino group, benzonitrile core Not reported Kinase inhibition, NNRTI development, materials science Limited data; likely moderate toxicity
4-(Methyl(2-(phenylthio)phenyl)amino)benzonitrile (3f) Methyl, phenylthio, and benzonitrile groups 13% Intermediate in organic synthesis Not reported
N-(4-Fluorophenyl)-N-methyl-2-(phenylthio)aniline (3g) Fluorophenyl, methyl, and phenylthio groups (no nitrile) Not reported Synthetic intermediate Irritant (skin/respiratory)
Rilpivirine (TMC278) Diarylpyrimidine, cyanoethenyl, and benzonitrile groups High Anti-HIV NNRTI (oral bioavailability >90%) Low toxicity, high therapeutic index
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile Pyrazole, pyridine, and benzonitrile groups 62% Kinase inhibition (p38αMAP kinase and cancer-related kinases) Not reported
4-(4-Fluorophenyl)benzonitrile Single fluorophenyl and benzonitrile groups (no amino linker) Not reported Organic synthesis intermediate Irritant, environmental hazard
4-(Diisopropylamino)benzonitrile Diisopropylamino and benzonitrile groups Not reported Materials science, ligand design Low hazard data available

Structural and Electronic Comparisons

  • Steric Bulk : The fluorophenyl groups introduce greater steric hindrance than smaller substituents (e.g., methyl in 3f), affecting molecular packing and interaction with enzymes .
  • Hydrogen Bonding: Unlike Rilpivirine, which uses pyrimidine and cyanoethenyl groups for hydrogen bonding, the target compound relies on the nitrile and fluorinated aryl system for interactions .

Key Research Findings

  • Therapeutic Potential: Rilpivirine’s success highlights the importance of nitrile groups in enhancing drug stability—a feature shared with this compound .
  • Synthetic Challenges : Low yields in sulfur-containing analogs (e.g., 3f) underscore the need for optimized routes for the target compound .

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